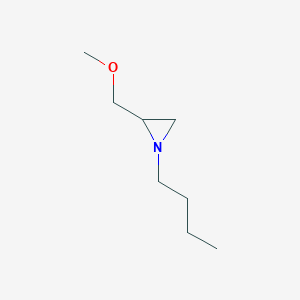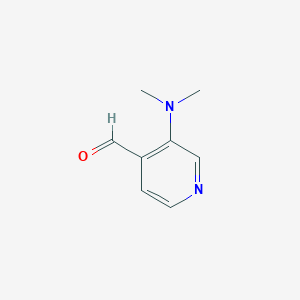
3-(Dimethylamino)isonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)isonicotinaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a dimethylamino group attached to the isonicotinaldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with dimethylamine under controlled conditions. One common method includes the use of dimethylamine in an aqueous solution, which reacts with isonicotinaldehyde to form the desired product. The reaction is usually carried out at room temperature and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the high purity of the final product. The use of advanced techniques such as distillation and crystallization may be employed to achieve this .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-(Dimethylamino)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)isonicotinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A related compound with similar chemical properties but lacking the aldehyde group.
Isonicotinaldehyde: Similar structure but without the dimethylamino group.
Nicotinaldehyde: Another pyridinecarboxaldehyde with different substitution patterns
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
3-(dimethylamino)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-5-9-4-3-7(8)6-11/h3-6H,1-2H3 |
Clé InChI |
USDQMNOFQLIJBK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CN=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)

![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)
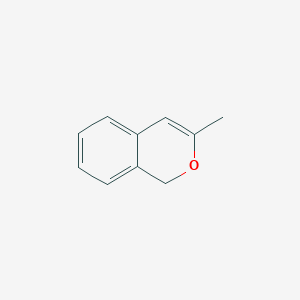

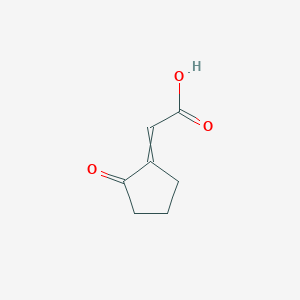

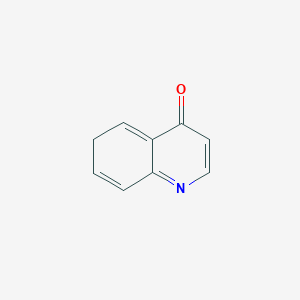
![5-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11923196.png)
